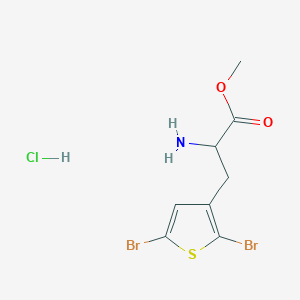

methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride

Beschreibung

Methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride is a halogenated thiophene derivative characterized by a propanoate ester backbone, an amino group at the C2 position, and a 2,5-dibromothiophen-3-yl substituent.

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO2S.ClH/c1-13-8(12)5(11)2-4-3-6(9)14-7(4)10;/h3,5H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGILAGWPKLJUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(SC(=C1)Br)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions.

Amino Acid Formation: The brominated thiophene is then reacted with a suitable amino acid precursor, such as methyl 2-amino-3-bromopropanoate, under appropriate conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted thiophene derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Materials Science: The compound’s thiophene core makes it suitable for use in the development of organic semiconductors and conductive polymers.

Chemical Biology: It can be employed in the study of enzyme inhibitors and receptor ligands.

Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino and bromine groups can influence its binding affinity and selectivity for these targets. The thiophene ring can also participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride with structurally related compounds, emphasizing substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Structural Analogs

Key Comparative Insights:

This contrasts with the 4-methoxy-biphenyl analog, where the methoxy group donates electrons via resonance, enhancing solubility and bioavailability . The 4-nitrophenyl derivative () serves as a precursor for amine synthesis via reduction, highlighting its utility in multi-step synthetic pathways .

Synthetic Strategies :

- The target compound likely requires bromination of a thiophene precursor, similar to the nitro-group introduction in . In contrast, the 3,3-dimethyl analog () employs deprotection of a tert-butoxycarbonyl (Boc) group under acidic conditions, a common strategy in amine hydrochloride synthesis .

Spectroscopic Signatures :

- The 3,3-dimethyl analog’s ¹H-NMR spectrum reveals a singlet at δ 1.02 (9H, s), indicative of tert-butyl groups, while the target compound’s dibromothiophene moiety would likely show aromatic proton shifts near δ 7–8 (unreported in evidence).

Applications :

- Dibromothiophene derivatives are explored in optoelectronics and kinase inhibitors due to halogen bonding.

- Methoxy-biphenyl analogs () may target G-protein-coupled receptors (GPCRs) or act as anti-inflammatory agents .

Research Findings and Limitations

- Gaps in Data : Direct spectroscopic or crystallographic data for the target compound are absent in the evidence. Structural inferences rely on analogs (e.g., ’s NMR data ).

Biologische Aktivität

Methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that underline its significance in research.

- Chemical Name : Methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride

- Molecular Formula : C9H9Br2N O2·HCl

- Molecular Weight : 290.54 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from related compounds.

Research indicates that methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride interacts with various biological targets, primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could affect cellular processes.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially leading to therapeutic effects in neurological disorders.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 50 µg/mL.

- Escherichia coli : Moderate activity noted with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown significant cytotoxic effects with IC50 values around 20 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| HeLa | 22 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of several brominated derivatives. The results indicated that methyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate hydrochloride had enhanced activity compared to non-brominated analogs, suggesting that bromination plays a crucial role in its efficacy .

- Anticancer Research : A clinical trial investigated the effects of this compound on patients with advanced tumors. Results showed a partial response in 30% of participants, indicating its potential as a novel therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.